molecular formula C12H13N3O4 B5739967 4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde

Cat. No.: B5739967
M. Wt: 263.25 g/mol
InChI Key: MVZOYWTXYKOPBX-UHFFFAOYSA-N
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Description

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a 3-nitrobenzoyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde typically involves the acylation of piperazine with 3-nitrobenzoyl chloride followed by formylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The formylation step can be achieved using reagents like formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reagents like sodium borohydride.

    Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Acyl chlorides, triethylamine.

Major Products Formed

    Reduction of Nitro Group: 4-(3-Amino-benzoyl)-piperazine-1-carbaldehyde.

    Reduction of Formyl Group: 4-(3-Nitro-benzoyl)-piperazine-1-methanol.

    Substitution of Benzoyl Group: Various acyl-substituted piperazine derivatives.

Scientific Research Applications

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzoyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl chloride: Similar structure but lacks the piperazine ring and formyl group.

    4-(3-Nitrobenzoyl)-piperazine: Similar structure but lacks the formyl group.

    4-(3-Aminobenzoyl)-piperazine-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde is unique due to the presence of both a nitrobenzoyl group and a formyl group on the piperazine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-nitrobenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c16-9-13-4-6-14(7-5-13)12(17)10-2-1-3-11(8-10)15(18)19/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZOYWTXYKOPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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